molecular formula C25H36N2O B14520341 (E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene CAS No. 63086-44-2

(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene

Cat. No.: B14520341
CAS No.: 63086-44-2
M. Wt: 380.6 g/mol
InChI Key: MMCAFHLSMJVXAC-UHFFFAOYSA-N
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Description

(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a butyl group attached to one aromatic ring and a nonyloxy group attached to the other, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene typically involves the following steps:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative under basic conditions to form the azobenzene compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the diazene group can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted azobenzenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted azobenzenes depending on the electrophile used.

Scientific Research Applications

(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene has several applications in scientific research:

    Chemistry: Used as a photochromic material in studies of light-induced molecular switches.

    Biology: Investigated for its potential in controlling biological processes through light activation.

    Medicine: Explored for use in targeted drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the development of advanced materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene involves the trans-cis isomerization of the diazene group upon exposure to light. This photoisomerization can induce conformational changes in the molecule, affecting its interaction with molecular targets. The pathways involved include:

    Photoisomerization: Light-induced conversion between trans and cis forms.

    Molecular Interactions: Binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with no substituents on the aromatic rings.

    Disperse Orange 3: An azobenzene derivative used as a dye.

    Methyl Red: An azobenzene compound used as a pH indicator.

Uniqueness

(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene is unique due to its specific substituents (butyl and nonyloxy groups), which confer distinct physical and chemical properties. These substituents can influence the compound’s solubility, stability, and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

63086-44-2

Molecular Formula

C25H36N2O

Molecular Weight

380.6 g/mol

IUPAC Name

(4-butylphenyl)-(4-nonoxyphenyl)diazene

InChI

InChI=1S/C25H36N2O/c1-3-5-7-8-9-10-11-21-28-25-19-17-24(18-20-25)27-26-23-15-13-22(14-16-23)12-6-4-2/h13-20H,3-12,21H2,1-2H3

InChI Key

MMCAFHLSMJVXAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC

Origin of Product

United States

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